BENGHE Foundational & Exploratory

Check Availability & Pricing

Preclinical Profile and Characterization of
MAK683: An EED-Targeted Allosteric PRC2
Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MAK683

This technical guide provides an in-depth overview of the preclinical data for MAK683, a
clinical-stage, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive
Complex 2 (PRC2). MAK683 targets the Embryonic Ectoderm Development (EED) subunit,
offering a distinct mechanism for modulating the epigenetic landscape in various malignancies.
This document is intended for researchers, scientists, and professionals in drug development,
summarizing key findings from in vitro and in vivo studies, and detailing the experimental
protocols used for its characterization.

Mechanism of Action

Polycomb Repressive Complex 2 (PRC2) is a multi-protein histone methyltransferase complex
essential for regulating gene expression, primarily through the trimethylation of histone H3 at
lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][3] The core
components of PRC2 are the catalytic subunit EZH2, the regulatory subunit EED, and SUZ12.

[1]

The activity of PRC2 is allosterically stimulated in a positive feedback loop where the EED
subunit binds to the H3K27me3 mark, which in turn enhances the catalytic activity of EZH2 on
adjacent nucleosomes.[4] Dysregulation of PRC2 activity is implicated in the pathogenesis of
numerous cancers.[1][3]
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MAKG683 is an allosteric inhibitor that was developed by Novartis through the optimization of
the tool compound EED226.[2][3] It acts by selectively binding to the aromatic cage of the EED
subunit that recognizes H3K27me3.[1] This binding induces a conformational change in EED,
preventing its interaction with EZH2.[1][5] The disruption of this critical protein-protein
interaction abrogates the H3K27me3-stimulated activity of the PRC2 complex, leading to a
global reduction in H3K27 trimethylation, altered gene expression, and subsequent inhibition of
tumor cell proliferation in PRC2-dependent cancers.[1][4]
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Caption: Mechanism of action of MAK683 on the PRC2 signaling pathway.

In Vitro Characterization
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MAKG683 demonstrates potent and selective inhibition of PRC2 activity in both biochemical and

cellular assays.

Biochemical and Cellular Potency

The inhibitory activity of MAK683 was quantified across various assays, showing nanomolar
potency. It effectively reduces cellular H3K27me3 levels at concentrations significantly lower
than its predecessor, EED226, and the EZH2-specific inhibitor, EPZ6438.[6]

Parameter Assay System Value Reference
Biochemical ICso PRC2 Inhibition Assay 9 nM [5]
Cellular H3K27me3 HelLa Cells (72h
1.014 nM [6]
ICso treatment)
Karpas-422
Cellular Glso 3-9nM [7]

Lymphoma Cells

Preclinical Pharmacokinetics and Metabolism

The pharmacokinetic (PK) profile of MAK683 was evaluated in multiple preclinical species,

demonstrating properties suitable for oral administration.

Pharmacokinetic Profile

MAKG683 is characterized by low to moderate plasma clearance and moderate to high oral
bioavailability.[8][9][10] It is moderately bound to plasma proteins across species.[9] Data from
the first-in-human study confirmed its rapid absorption and a half-life supportive of once or
twice-daily dosing.[11][12]
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Parameter Mouse Rat Dog Human Reference
Oral Moderate to Moderate to Moderate to 8]
Bioavailability ~ High High High
Plasma Low to Low to Low to B[]
Clearance Moderate Moderate Moderate
Fraction
0.09 0.24 0.13 9]

Unbound (fu)
Tmax (h) - - - ~1-4 [11][12]
Terminal Half-
) 25-6.6 [11][12]
life (h)

Metabolism

In vitro metabolism studies using liver microsomes and hepatocytes from mice, rats, dogs,
monkeys, and humans revealed a complex but comparable metabolic profile across species,
with no human-specific metabolites identified.[8][9] The primary metabolic pathways involve
oxidation of the dihydrofuran ring.[8][10]
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Caption: Primary metabolic pathways of MAK683 identified in vitro.

In Vivo Efficacy

MAKG683 has demonstrated significant single-agent anti-tumor activity in multiple PRC2-
dependent mouse xenograft models.
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Dosing
Tumor Model Cancer Type . Key Outcome Reference
Regimen

Complete tumor

) remission;
Diffuse Large B- ) ) )
Karpas-422 Oral, twice daily animals [71[13]
Cell Lymphoma ]
considered

"cured"

67.2% Tumor

G401 Malignant 100 mg/kg, oral, Growth Inhibition
Rhabdoid Tumor  daily (TGI) after 25
days

Treatment with MAK683 in these models was well-tolerated, with no significant impact on
animal body weight.[6][7] Efficacy was correlated with strong pharmacodynamic (PD) activity,
confirmed by a significant reduction of global H3K27me3 levels in tumor tissues.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key preclinical experiments used in the
characterization of MAK683.

PRC2 Biochemical Inhibition Assay

This protocol describes a generalized biochemical assay to determine the 1Cso of MAK683
against the PRC2 complex.

* Reagents: Recombinant human PRC2 complex, biotinylated H3K27-unmodified peptide
substrate, S-adenosyl-L-methionine (SAM), and an antibody specific for H3K27me3.

e Procedure:
1. A dilution series of MAK683 is prepared in assay buffer.

2. The PRC2 enzyme is pre-incubated with MAK683 or vehicle (DMSO) for 30 minutes at
room temperature.
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3. The enzymatic reaction is initiated by adding the peptide substrate and SAM.
4. The reaction is allowed to proceed for 60 minutes at 30°C and is then stopped.

5. The level of H3K27me3 is quantified using a suitable detection method, such as
AlphaLISA or TR-FRET, by adding detection reagents (e.qg., streptavidin-coated donor
beads and antibody-conjugated acceptor beads).

6. The signal is read on a plate reader, and data are normalized to controls to calculate
percent inhibition.

7. 1Cso0 values are determined by fitting the dose-response data to a four-parameter logistic
equation.

Cellular H3K27me3 Inhibition Assay (Western Blot)

This protocol details the measurement of H3K27me3 levels in cells following MAK683
treatment.

e Cell Culture and Treatment:
1. HelLa or other relevant cells are seeded in 6-well plates and allowed to adhere overnight.
2. Cells are treated with a serial dilution of MAK683 or vehicle (DMSO) for 72 hours.

e Protein Extraction:

1. Cells are washed with cold PBS and lysed using RIPA buffer supplemented with protease
and phosphatase inhibitors.

2. Histones are extracted using an acid extraction protocol.
3. Protein concentration is determined using a BCA assay.
o Western Blotting:

1. Equal amounts of protein (10-20 pg) are separated by SDS-PAGE on a 15%
polyacrylamide gel and transferred to a PVDF membrane.
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2. The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in
TBST.

3. The membrane is incubated overnight at 4°C with primary antibodies against H3K27me3
and total Histone H3 (as a loading control).

4. After washing with TBST, the membrane is incubated with HRP-conjugated secondary
antibodies for 1 hour at room temperature.

5. The signal is detected using an enhanced chemiluminescence (ECL) substrate and
imaged.

6. Band intensities are quantified, and the H3K27me3 signal is normalized to the total H3
signal. ICso values are calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA) for EED Target
Engagement

CETSA is a biophysical method to verify direct binding of a compound to its target protein in a
cellular environment, based on the principle of ligand-induced thermal stabilization.[14]
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Treat Cells
(Vehicle)

Group B: MAK683

_—
Treat Cells
(MAK683)

Soluble EED
(Less Stable)

Heat Treatment
(Temp Gradient)

Cell Lysis
(Freeze-Thaw)

Centrifugation
(20,000 x g)

Analysis
Western Blot for EED

Supernatant

Soluble EED
(More Stable)

Click to download full resolution via product page

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
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o Cell Treatment: Two populations of intact cells are incubated for 1-2 hours, one with vehicle
(DMSO) and the other with a saturating concentration of MAK683.

e Heating: Aliquots from each group are transferred to PCR tubes and heated to a range of
temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.
[14]

o Lysis: Cells are lysed by three cycles of rapid freezing in liquid nitrogen and thawing.[14]

e Separation: The lysates are centrifuged at high speed (e.g., 20,000 x g) for 20 minutes to
separate the soluble protein fraction (supernatant) from the precipitated, aggregated proteins
(pellet).[14]

e Analysis: The amount of soluble EED remaining in the supernatant at each temperature is
determined by Western blot.

o Outcome: In the MAK683-treated group, the EED protein will be stabilized against thermal
denaturation, resulting in more soluble protein at higher temperatures compared to the
vehicle-treated group. This shift in the melting curve confirms direct target engagement.[14]

Murine Xenograft Efficacy Study

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of MAK683.

o Cell Implantation: Female athymic nude mice are subcutaneously inoculated with a
suspension of cancer cells (e.g., 5-10 million Karpas-422 cells) in Matrigel.

o Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mm3). Mice are then randomized into treatment and vehicle control groups.

o Treatment Administration: MAK®683 is formulated in a suitable vehicle and administered
orally (p.0.) once or twice daily at specified dose levels (e.g., 100 mg/kg). The control group
receives the vehicle only.

e Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor
volume is calculated using the formula: (Length x Width?)/2.
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o Endpoint: The study is terminated when tumors in the control group reach a predetermined
size or after a specified duration. Key endpoints include tumor growth inhibition (TGI) and
assessment of tolerability (body weight changes, clinical signs).

e Pharmacodynamic Analysis: At the end of the study, tumors may be collected for analysis of
H3K27me3 levels by immunohistochemistry or Western blot to confirm target modulation in

Vivo.

Conclusion

The preclinical data for MAK683 characterize it as a potent, selective, and orally bioavailable
allosteric inhibitor of the PRC2 complex via a distinct mechanism of targeting EED. It
demonstrates robust in vitro and in vivo activity against PRC2-dependent cancer models. Its
well-balanced pharmacokinetic and pharmacodynamic profile, combined with significant anti-
tumor efficacy and tolerability in preclinical models, provided a strong rationale for its
advancement into clinical trials for patients with advanced malignancies.[2][3][7]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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